Docosahexenoic acid
Description
Structural Properties and Isomeric Forms
Docosahexaenoic acid (DHA) is characterized by a 22-carbon chain with six cis-configured double bonds, systematically named (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid under IUPAC nomenclature. The uninterrupted sequence of methylene-interrupted Z (cis) double bonds creates a pronounced bend in the hydrocarbon chain, conferring distinct biophysical properties critical for its biological functions.
The molecular formula $$C{22}H{32}O_{2}$$ corresponds to a molecular weight of 328.49 g/mol, with a degree of unsaturation of seven (six double bonds + one carboxylic acid group). While the all-Z isomer dominates biological systems, theoretical geometric isomers exist due to potential trans configurations at individual double bonds. However, no naturally occurring trans isomers have been documented in unprocessed marine sources, where DHA primarily resides.
Table 1: Key Structural Identifiers of DHA
| Identifier | Value |
|---|---|
| CAS Registry Number | 6217-54-5 (all-Z isomer) |
| Lipid Maps Classification | LMFA01030185 |
| ChEBI ID | CHEBI:28125 |
| SMILES Notation | CC\C=C/C\C=C/C\C=C/C\C=C/C\C=C/C\C=C/CCCC(=O)O |
The extended conjugated system (19.3 Å end-to-end length) enables π-orbital overlap across multiple double bonds, facilitating electron delocalization that influences both chemical reactivity and spectroscopic signatures.
Physicochemical Characteristics
As a highly unsaturated carboxylic acid, DHA exhibits dual hydrophobic-hydrophilic character. The carboxylic acid group (pKa ≈ 4.8) confers pH-dependent solubility, while the long polyunsaturated chain drives lipid solubility. Experimental collision cross-section measurements via ion mobility spectrometry reveal a compact structure in the gas phase, with values of 183.5–191.12 Ų depending on ionization state.
Table 2: Experimental Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 328.49 g/mol |
| Predicted LogP (XLogP3) | 6.6 |
| Aqueous Solubility | 0.024 mg/L (25°C) |
| Surface Tension | 35.2 dyne/cm (1 mM in ethanol) |
Spectroscopic analyses show distinctive UV-Vis absorption at 205 nm (ε = 29,000 M⁻¹cm⁻¹) due to conjugated diene transitions, while $$^{13}\text{C}$$ NMR reveals six olefinic carbons between δ 127–130 ppm. The molecule's fluidity index, calculated as 0.89 (ratio of double bonds to single bonds), exceeds that of shorter-chain PUFAs like α-linolenic acid (0.67).
Stability and Reactivity Profiles
DHA's hexaenoic structure renders it exceptionally susceptible to oxidative degradation. Accelerated stability studies demonstrate a peroxide value increase of 12 meq/kg/day at 25°C under atmospheric oxygen, with radical chain propagation occurring preferentially at the bis-allylic C11 and C14 positions. Autoxidation follows a three-stage pathway:
- Initiation : Abstraction of bis-allylic hydrogen ($$E_a = 75 \text{ kJ/mol}$$)
- Propagation : Peroxyl radical formation ($$k = 2.1 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$$)
- Termination : Non-radical product formation (hydroperoxides, aldehydes)
Figure 1: Major Autoxidation Products
$$
\begin{aligned}
\text{Primary Products} & : 4\text{-HHE}, 7\text{-HODE} \
\text{Secondary Products} & : 4\text{-oxo-2-nonenal}, \text{Neuroprostanes}
\end{aligned}
$$
Controlled reactivity is observed in synthetic applications. The terminal Δ4 double bond shows heightened electrophilicity ($$E_{LUMO} = -1.3 \text{ eV}$$) compared to internal double bonds, enabling regioselective thiol-ene additions at the C4-C5 position with 89% selectivity. Computational models (DFT/B3LYP) predict a reaction energy of −42.6 kcal/mol for cyclohexanethiol addition, consistent with experimental yields.
Enzymatic oxidation pathways produce specialized pro-resolving mediators (SPMs), including protectins and resolvins, through lipoxygenase-mediated peroxidation at C17 ($$k{cat}/Km = 1.4 \times 10^3 \text{ M}^{-1}\text{s}^{-1}$$). These transformations underscore DHA's dual role as both oxidation substrate and bioactive precursor.
Properties
IUPAC Name |
docosa-2,4,6,8,10,12-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZKTAMJJTWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865186 | |
| Record name | Docosa-2,4,6,8,10,12-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Selection and Nutrient Optimization
Schizochytrium limacinum OUC88 demonstrates high DHA productivity when cultivated with low-cost substrates. Replacing yeast extract with soybean meal hydrolysate (SMH) as the nitrogen source increased biomass yield to 85.27 g/L and DHA production to 20.7 g/L , outperforming yeast extract-based media (68.93 g/L biomass, 13.3 g/L DHA). SMH provides amino acids like methionine, alanine, and glutamic acid, which enhance lipid accumulation.
Table 1: Fermentation Performance with Different Nitrogen Sources
| Nitrogen Source | Biomass (g/L) | DHA Yield (g/L) | DHA Content (% Total Fatty Acids) |
|---|---|---|---|
| Soybean Meal Hydrolysate | 85.27 | 20.7 | 46.33 |
| Yeast Extract | 68.93 | 13.3 | 38.06 |
Substrate Utilization
Maize starch hydrolysate serves as an economical carbon source, providing glucose for glycolysis and acetyl-CoA synthesis. Fed-batch fermentation in a 10 L bioreactor under controlled conditions (25°C, pH 6.5, 20% dissolved oxygen) achieved a lipid content of 44.68 g/L , with DHA constituting 46.33% of total fatty acids.
High-Speed Counter-Current Chromatography (HSCCC) from Microalgae
Saponification and Solvent System Design
Microalgae oil undergoes saponification in 0.5 M potassium hydroxide-methanol at 70°C for 1.5 hours, followed by acidification (pH 3) and ether extraction. HSCCC purification uses a heptane-acetonitrile-acetic acid-methanol (4:5:1:1 v/v) solvent system, achieving a stationary phase retention of 80% and DHA purity of >95% .
Table 2: HSCCC Operational Parameters
| Parameter | Value |
|---|---|
| Solvent Flow Rate | 3 mL/min |
| Rotation Speed | 900 rpm |
| Sample Load | 20 mL |
| Purity | 95–98% |
Scalability and Yield
From 5.0 g of Schizochytrium biomass, 2.71 g of crude oil is extracted via Soxhlet, yielding 500 mg of purified DHA after HSCCC. This method eliminates silica gel column chromatography, reducing sample loss and solvent consumption.
Chemical Synthesis via Acetylenic Coupling
Stepwise Synthesis Route
A patented synthetic pathway involves:
Table 3: Synthetic Intermediate Yields
| Intermediate | Yield (%) |
|---|---|
| Bis-tosylate | 45–50 |
| Acetylenic Coupling Product | 60–65 |
| Final Ester (Pre-Hydrolysis) | 30–40 |
Challenges and Limitations
Low overall yield (~15% ) and reliance on toxic catalysts (CuI, Lindlar’s catalyst) limit industrial adoption. However, the method provides stereochemical control for pharmaceutical-grade DHA.
Ionic Liquid-Assisted Extraction from Wet Biomass
Solvent Design and Optimization
The hydrophobic ionic liquid [C₁₀mim][(C₈)₂PO₂] disrupts cell membranes in Thraustochytrium biomass, enabling 97.4% lipid recovery with 44.7% DHA content under optimized conditions (76°C, pH 5.0, IL-to-biomass ratio 4.2). This approach avoids lyophilization and reduces hexane usage by 70% .
Table 4: Ionic Liquid Extraction Efficiency
| Condition | Value |
|---|---|
| Temperature | 76°C |
| Extraction Yield | 69.4% |
| DHA Purity | 44.7% |
Environmental and Economic Benefits
Compared to supercritical CO₂ extraction, ionic liquids reduce energy consumption by 40% and are reusable for >5 cycles without efficiency loss.
Quality Control and Analytical Validation
Chemical Reactions Analysis
3.1. Lipid Mediator Production
DHA can be converted into various bioactive lipid mediators through enzymatic reactions, particularly by lipoxygenases (LOX). These reactions are significant for their roles in inflammation resolution and other physiological processes.
Key Products from DHA:
| Product Name | Description |
|---|---|
| 17S-Hydroxy-DHA | A hydroxylated derivative that plays a role in inflammation resolution. |
| 7S,17S-Dihydroxy-DHA (RvD5) | A potent pro-resolving mediator derived from DHA. |
| 7S,15R-Dihydroxy-16S,17S-Epoxy-DPA | A new type of lipid mediator identified through enzymatic conversion. |
These products are formed through specific enzymatic pathways that add hydroxyl groups or modify the double bonds of DHA, enhancing its biological activity .
3.2. Oxidative Reactions
DHA is susceptible to oxidative stress, leading to lipid peroxidation. This process generates reactive aldehydes such as 4-hydroxyhexenal (4-HHE) and 4-hydroxynonenal (4-HNE), which can have both cytotoxic and protective effects depending on the context of their formation .
3.3. Enzymatic Conversions
Recent studies have focused on the enzymatic conversion of DHA into other beneficial compounds:
-
Hydrolysis of Epoxide Rings : Enzymes such as epoxide hydrolases catalyze the conversion of epoxide derivatives of DHA into diols, which are more biologically active.
-
Chemical Catalysis : New methods have been developed to utilize both enzymatic and chemical catalysis for efficient production of lipid mediators from DHA .
4.1. Studies on Lipid Mediators
Research has highlighted the importance of DHA-derived lipid mediators in resolving inflammation and promoting tissue repair:
-
Yin-Yang Mechanism : Studies suggest a regulatory mechanism between arachidonic acid (ARA) and DHA metabolism, mediated by phospholipases A2, which influences the production of pro-inflammatory and pro-resolving mediators .
4.2. Conversion Pathways
The Sprecher pathway illustrates the complex interactions between different fatty acids leading to the synthesis of DHA from its precursors, emphasizing the role of peroxisomal β-oxidation in these processes .
Scientific Research Applications
Nutritional Applications
Infant Development
DHA plays a crucial role in the cognitive and visual development of infants. Studies have shown that supplementation with DHA during pregnancy and lactation can enhance neurodevelopmental outcomes in children. For instance, a randomized controlled trial indicated that infants born prematurely who received DHA showed improved cognitive function compared to those who did not receive supplementation .
Therapeutic Foods
DHA is incorporated into ready-to-use therapeutic foods (RUTF) designed for treating severe acute malnutrition in children. Research has demonstrated the stability of DHA in RUTF formulations, ensuring that these therapeutic foods provide essential fatty acids necessary for recovery and growth .
Clinical Applications
Cardiovascular Health
Numerous studies have linked DHA intake with cardiovascular benefits, including reduced triglyceride levels and improved lipid profiles. A review highlighted that DHA supplementation can lower the risk of cardiovascular diseases (CVD) by modulating inflammatory processes and improving endothelial function .
Neurological Disorders
DHA has been investigated for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fatty acid is involved in forming specialized pro-resolving mediators (SPMs) that help regulate inflammation in the central nervous system. These mediators have been shown to protect neuronal cells from damage and may slow disease progression .
Retinal Health
Clinical trials have explored the effects of DHA supplementation in patients with X-linked retinitis pigmentosa (XLRP). One study found that while DHA supplementation elevated blood levels significantly, it did not alter disease progression as measured by electroretinography. However, higher DHA levels correlated with better retinal function, suggesting a potential role in managing retinal diseases .
Mechanistic Insights
DHA's biological functions are attributed to its incorporation into cell membranes, where it influences membrane fluidity, neurotransmitter release, and gene expression. It also serves as a precursor for bioactive lipid mediators that play critical roles in inflammation resolution and cellular signaling .
Case Studies
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| Drover et al. (2011) | Infants | DHA supplementation during pregnancy | Improved cognitive outcomes at 18 months |
| Harris et al. (2015) | Adults with CVD | Daily DHA intake | Reduced triglyceride levels |
| JAMA Ophthalmology Study (2003) | Patients with XLRP | 400 mg/day DHA for 4 years | Elevated blood DHA levels; no significant change in disease progression |
Mechanism of Action
The mechanism of action of docosahexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. In the nervous system, docosahexaenoic acid is involved in the regulation of neurotransmitter release and signal transduction. It also modulates the activity of ion channels and receptors, contributing to neuronal plasticity and cognitive function .
Docosahexaenoic acid exerts its anti-inflammatory effects by serving as a precursor for the synthesis of specialized pro-resolving lipid mediators. These mediators bind to specific receptors on immune cells, leading to the resolution of inflammation and the promotion of tissue repair .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of DHA with Key PUFAs
Mechanistic and Clinical Comparisons
(a) DHA vs. EPA in Neurological and Cardiovascular Health
- DHA dominates brain phospholipids, promoting neurite growth, synaptogenesis, and NMDA receptor expression . In contrast, EPA is more effective in reducing triglycerides and preventing arrhythmias .
- Combined supplementation (EPA+DHA) at 1.2 g/d EPA + 0.9 g/d DHA improved suicidality and depression in psychiatric patients .
(b) DHA vs. AA in Inflammation and Oxidative Stress
- DHA suppresses pro-inflammatory cytokines (e.g., TNF-α) and enhances anti-inflammatory resolvins . AA, however, generates pro-inflammatory eicosanoids (e.g., prostaglandins) and neurotoxic 4-hydroxynonenal under oxidative stress .
- In retinal vasculature, DHA reduces pathological angiogenesis, while AA peroxidation exacerbates diabetic retinopathy .
(c) DHA vs. ALA in Bioavailability
- ALA conversion to DHA is <1% in humans, making direct dietary intake of DHA critical for meeting physiological demands .
Research Findings on Therapeutic Efficacy
Table 2: Comparative Therapeutic Effects of DHA and Related PUFAs
Biological Activity
Docosahexaenoic acid (DHA) is a long-chain omega-3 fatty acid that plays a crucial role in human health, particularly in neurodevelopment and the maintenance of neurological function. This article explores the biological activities of DHA, highlighting its effects on brain health, inflammatory responses, and metabolic processes, supported by case studies and research findings.
Overview of DHA
DHA is primarily found in marine sources such as fish and algae. It is a critical component of phospholipids in neuronal membranes and is essential for brain development and function. Research indicates that DHA contributes to various physiological processes, including:
- Neurodevelopment: Important for the growth and development of the brain during pregnancy and early life.
- Cognitive Function: Linked to improved memory and learning capabilities in both children and adults.
- Anti-inflammatory Effects: Exhibits properties that can modulate inflammatory responses.
1. Neuronal Health
DHA is integral to maintaining neuronal integrity. It enhances synaptic plasticity, which is vital for learning and memory. Studies have shown that supplementation with DHA can lead to significant improvements in cognitive performance, particularly in older adults experiencing mild cognitive impairment.
Case Study: Memory Improvement in Older Adults
A systematic review indicated that DHA supplementation improved episodic memory outcomes in older adults with mild memory complaints (P<0.004) . Participants receiving more than 1 g/day of DHA/EPA showed notable enhancements in memory functions compared to those receiving lower doses.
2. Anti-inflammatory Properties
DHA exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. It has been shown to suppress nitric oxide production in macrophages, indicating a potential role in managing inflammatory diseases .
Research Findings:
- A study demonstrated that DHA reduced the expression of inducible nitric oxide synthase (iNOS) in stimulated murine macrophages, suggesting its protective role against oxidative stress .
3. Metabolic Effects
DHA has been associated with beneficial effects on metabolic disorders, including obesity and diabetes. It influences lipid metabolism and can improve insulin sensitivity.
Table 1: Summary of DHA's Biological Activities
Delivery Systems and Bioavailability
Despite its health benefits, the application of DHA in food supplements is limited due to its low water solubility and instability. Recent advancements have focused on developing delivery systems that enhance the bioavailability of DHA, ensuring it remains effective during digestion.
Research Insights:
A review highlighted various delivery systems designed to improve DHA stability and absorption, which could potentially maximize its health benefits .
DOLAB Study Series
The DOLAB (DHA Oxford Learning And Behaviour) studies have been pivotal in understanding the impact of DHA on cognitive function in children. The first study found significant benefits from DHA supplementation on reading abilities among children without diagnosed learning disabilities . The subsequent DOLAB II study aimed to replicate these findings with a robust design.
Q & A
Q. What are the standard analytical methods for quantifying DHA in biological samples?
DHA quantification typically employs gas chromatography (GC) coupled with mass spectrometry (MS), often preceded by derivatization to enhance volatility. For example, heterocyclic derivatization followed by GC-triple quadrupole MS achieves high sensitivity and specificity in blood samples . Capillary GC with hydrogen chloride-assisted esterification is another validated method for serum analysis, improving precision by optimizing fatty acid conversion . When selecting a method, prioritize derivatization efficiency, column selectivity (e.g., polar capillary columns), and internal standards (e.g., deuterated DHA) to minimize matrix effects.
Q. How can DHA be extracted and concentrated from natural sources like fish oil?
Enzymatic hydrolysis using lipases (e.g., Candida rugosa lipase) selectively cleaves ester bonds in triglycerides, enriching DHA in glyceride fractions. Optimal conditions include pH 7–8, 40–50°C, and controlled water content to maximize hydrolysis efficiency while minimizing oxidation . Post-extraction, purification via urea complexation or supercritical fluid extraction (SFE) with CO₂ enhances DHA purity by removing saturated fatty acids .
Q. What experimental models are suitable for studying DHA’s role in neuronal development?
Primary hippocampal neuron cultures are widely used to assess DHA’s impact on synaptogenesis and neurite outgrowth. These models allow direct measurement of synaptic plasma membrane (SPM) proteome changes via LC-MS/MS, revealing upregulated NMDA receptors and glutamatergic signaling pathways under DHA supplementation . Rodent models (e.g., dietary n-3 deficiency) further validate in vivo correlations between DHA levels and cognitive performance .
Advanced Research Questions
Q. How can CRISPR/Cas9 be applied to study DHA biosynthesis in microbial systems?
In Aurantiochytrium spp., CRISPR/Cas9-mediated knockout of fatty acid synthase (FAS) genes shifts acetyl-CoA flux toward the polyketide synthase (PKS) pathway, enhancing DHA yield. Dual-gene editing (e.g., SCD1 and SCD5 in porcine cells) reduces competing saturated fatty acids, increasing DHA and EPA levels by 30–50% . Key considerations include sgRNA design for PKS gene clusters and metabolic flux analysis to monitor carbon partitioning .
Q. What strategies resolve contradictions in DHA’s anti-inflammatory vs. pro-inflammatory effects?
Dose- and context-dependent effects require careful experimental design. For example, in arthritis models, DHA suppresses MMP-13 via p38 MAPK inhibition, reducing cartilage degradation at 50–100 µM . Conversely, high concentrations (>200 µM) may induce oxidative stress. Use transcriptomic profiling (RNA-seq) to identify threshold-dependent gene networks and validate with cytokine arrays (e.g., IL-6, TNF-α) .
Q. How can conflicting data on DHA’s role in cancer proliferation be addressed?
Contradictory results (e.g., pro-apoptotic vs. pro-survival effects) often stem from cell-type specificity. In prostate cancer (LNCap cells), DHA at 40–80 µM downregulates androgen receptor (AR) expression by 60–80%, confirmed via qPCR and Western blotting . However, in glioblastoma, DHA may upregulate pro-survival kinases like Akt. Use isoform-specific inhibitors (e.g., MK-2206 for Akt) and single-cell RNA-seq to dissect context-dependent signaling .
Q. What advanced statistical approaches are recommended for analyzing DHA’s metabolic interactions?
Multivariate analysis (e.g., PLS-DA) identifies correlations between DHA levels and lipidomic profiles in large datasets. For longitudinal studies, mixed-effects models account for individual variability in DHA uptake and metabolism . Bayesian networks can map causal relationships between DHA intake, CRP levels, and cardiovascular outcomes, addressing confounding factors like age and genetics .
Methodological Considerations
Q. How to design a robust study validating DHA’s impact on lipid metabolism?
- Experimental Groups : Include negative controls (e.g., n-3 deficient diets) and positive controls (e.g., EPA supplementation).
- Endpoint Assays : Combine lipidomics (LC-MS) for fatty acid profiling, RT-qPCR for gene expression (e.g., FASN, ACSL3), and histology for lipid deposition .
- Power Analysis : Ensure sample sizes ≥6 per group to detect ≥20% changes in DHA content (α=0.05, β=0.8) .
Q. What are the pitfalls in interpreting DHA’s bioactivity in vitro vs. in vivo?
- In Vitro Limitations : Cell culture models lack systemic factors (e.g., liver metabolism, blood-brain barrier). Use co-culture systems (e.g., hepatocyte-neuron) to mimic in vivo conditions .
- In Vivo Complexity : Confounding variables (e.g., gut microbiota) require germ-free models or metagenomic sequencing to isolate DHA-specific effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in DHA’s effects on cardiovascular biomarkers?
Meta-regression of clinical trials reveals that baseline CRP levels modulate DHA’s anti-inflammatory efficacy. Studies with CRP >3 mg/L show significant reductions, while those with CRP <1 mg/L show negligible effects . Stratify analyses by inflammatory status and adjust for omega-6:omega-3 ratios to clarify outcomes .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
